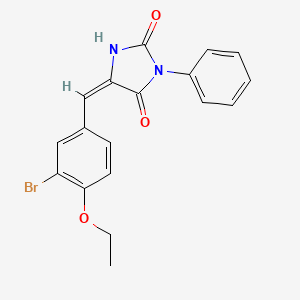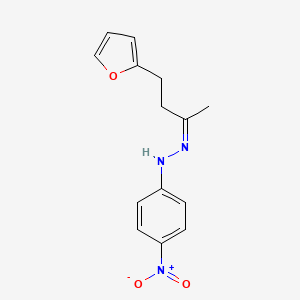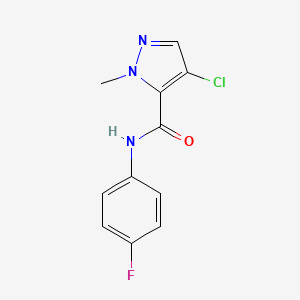![molecular formula C21H24N4O2 B5375602 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)
4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a triazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological activities by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX, this compound may reduce the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic activities.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide exhibits various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). Additionally, this compound has been shown to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide in lab experiments is its broad-spectrum pharmacological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, antipyretic, antifungal, antibacterial, and antitumor activities. Additionally, it has been reported to be relatively safe and well-tolerated in animal studies.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This may affect its bioavailability and pharmacokinetics. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide. Additionally, studies are needed to investigate its potential therapeutic applications in various disease conditions, such as cancer, inflammation, and infectious diseases. Furthermore, the development of novel formulations and delivery systems may improve its bioavailability and pharmacokinetics.
Métodos De Síntesis
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 4-(3-hydroxy-3-methylbutyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-phenyl-1H-1,2,4-triazole-5-methanol to give the desired product.
Aplicaciones Científicas De Investigación
The 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide has been studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been shown to possess antifungal, antibacterial, and antitumor activities.
Propiedades
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,27)13-12-15-8-10-17(11-9-15)20(26)22-14-18-23-19(25-24-18)16-6-4-3-5-7-16/h3-11,27H,12-14H2,1-2H3,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFCNTSQSCMSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide](/img/structure/B5375541.png)
![methyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5375545.png)


![5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole](/img/structure/B5375565.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375570.png)
![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5375575.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5375578.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375589.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5375597.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-piperidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5375609.png)